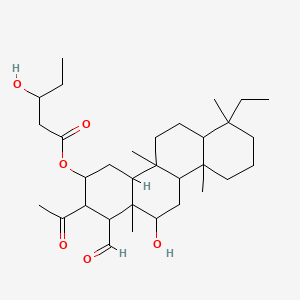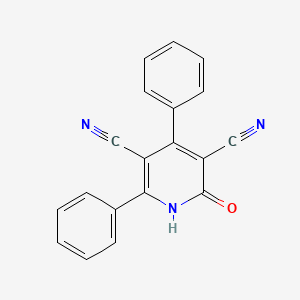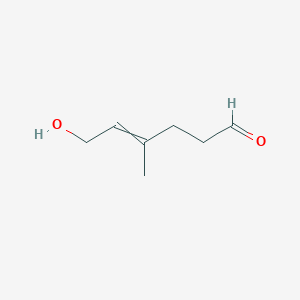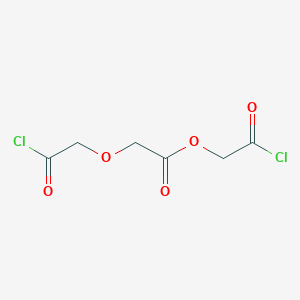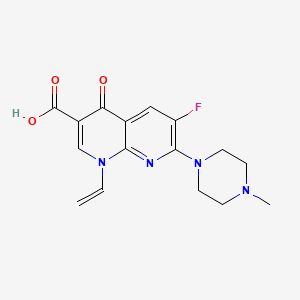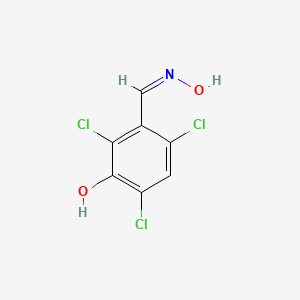
3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side-chains . This compound is notable for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a benzaldehyde oxime core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime typically involves the reaction of 3-Hydroxy-2,4,6-trichlorobenzaldehyde with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group . The general reaction can be represented as: [ \text{3-Hydroxy-2,4,6-trichlorobenzaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pH, and concentration of reactants.
Types of Reactions:
Oxidation: The oxime group can undergo oxidation to form nitriles or other oxidized products.
Reduction: Reduction of the oxime can yield amines.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime involves its interaction with molecular targets through its oxime and hydroxyl groups. These functional groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 2,3,6-Trichlorobenzaldehyde
- 2,4,6-Trichlorobenzaldehyde
- 3-Hydroxybenzaldehyde oxime
Comparison: 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime groups along with three chlorine atoms. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
73664-58-1 |
|---|---|
Fórmula molecular |
C7H4Cl3NO2 |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-3-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H4Cl3NO2/c8-4-1-5(9)7(12)6(10)3(4)2-11-13/h1-2,12-13H/b11-2- |
Clave InChI |
TXBZBPJIMRFZRK-FUQNDXKWSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1Cl)O)Cl)/C=N\O)Cl |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)O)Cl)C=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
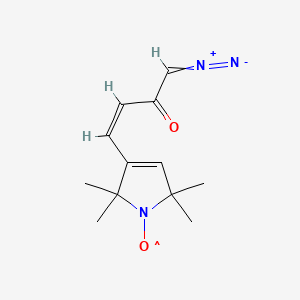
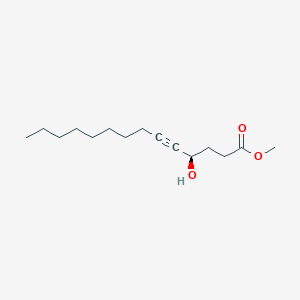
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)

